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Introduction

Histone deacetylases (HDACS) are a class of enzymes that play a pivotal role in the regulation
of gene expression and various cellular processes by removing acetyl groups from lysine
residues on histone and non-histone proteins.[1] While most HDAC inhibitors target multiple
HDACSs, the development of isoform-specific inhibitors is crucial for dissecting the biological
functions of individual HDACs and for creating more targeted therapeutics with potentially fewer
side effects.[2] HDAC11, the sole member of the class IV HDAC family, has been a subject of
increasing interest due to its unique enzymatic activity and its implications in various diseases.
[1][3] Recent studies have revealed that HDAC11 possesses potent defatty-acylation activity,
specifically demyristoylation, which is significantly more efficient than its deacetylase activity.[1]

[4]

This technical guide focuses on SIS17, a potent and selective inhibitor of HDAC11.[5]
Developed through an activity-guided rational design approach, SIS17 has emerged as a
valuable tool for studying the biological roles of HDAC11.[1][5] This document provides a
comprehensive overview of SIS17, including its mechanism of action, quantitative data on its
inhibitory activity, detailed experimental protocols for its characterization, and visualizations of
the key signaling pathways it modulates.

Mechanism of Action
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SIS17 acts as a selective inhibitor of HDAC11's enzymatic activity.[5] Its primary mechanism of
action is the inhibition of the defatty-acylation of HDAC11 substrates.[1][5] One of the key
identified substrates of HDACL11 is the serine hydroxymethyltransferase 2 (SHMT2), a
mitochondrial enzyme also found in the cytosol and nucleus.[1][6] HDAC11 removes the
myristoyl group from a specific lysine residue on SHMTZ2.[1] By inhibiting this activity, SIS17
increases the fatty-acylation level of SHMT2 within cells.[1][6] This modulation of SHMT2's
post-translational modification has downstream effects on cellular signaling, most notably on
the type | interferon (IFN) signaling pathway.[3]

Quantitative Data

The inhibitory potency and selectivity of SIS17 have been characterized through various in vitro
assays. The following tables summarize the key quantitative data.

Inhibitor Target Substrate IC50 (pM) Reference
myristoyl-H3K9

SIS17 HDAC11 _ 0.83 [1][5]
peptide
myristoyl-SHMT2

SIS17 HDAC11 _ 0.27 [1]
peptide
myristoyl-H3K9

FT895 HDAC11 . 0.74 [1]
peptide
myristoyl-H3K9

SIS7 HDAC11 ] 0.91 [1]
peptide
myristoyl-SHMT2

SIS7 HDAC11 _ 1.0 [1]
peptide

Table 1: In Vitro Inhibitory Activity of SIS17 and Other HDAC11 Inhibitors.
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Inhibitor HDAC1 HDACS8 HDAC4 SIRT1 SIRT2 SIRT3 SIRT6

No No No No No No No
significan  significan  significan  significan  significan  significan  significan
t t t t t t

SIS17
inhibition inhibition inhibition inhibition inhibition inhibition inhibition
at 100 at 100 at 100 at 100 at 100 at 100 at 100
UM UM UM UM UM MM UM
FT895 - 9.2 uM 25 uM - - - -

Table 2: Selectivity Profile of SIS17 against other HDACs and Sirtuins. The data indicates that
SIS17 is highly selective for HDAC11.[1]

Experimental Protocols
In Vitro HDAC11 Activity Assay (HPLC-based)

This protocol is adapted from the methods used in the characterization of SIS17.[1]

Objective: To determine the in vitro inhibitory activity of SIS17 against HDAC11 using a
myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography
(HPLC).

Materials:

Recombinant human HDAC11 enzyme

Myristoyl-H3K9 peptide substrate

SIS17 inhibitor

Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)

HPLC system with a C18 column

Procedure:

o Prepare serial dilutions of SIS17 in the assay buffer.
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 In a microcentrifuge tube, combine the recombinant HDAC11 enzyme, myristoyl-H3K9
peptide substrate, and the SIS17 dilution (or vehicle control).

 Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
» Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).

e Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and
deacetylated peptide products.

e Quantify the peak areas corresponding to the substrate and product.

o Calculate the percentage of inhibition for each SIS17 concentration and determine the IC50
value by fitting the data to a dose-response curve.

Cellular SHMT2 Fatty-Acylation Assay

This protocol describes a cell-based assay to evaluate the effect of SIS17 on the fatty-acylation
of endogenous SHMT2.[1]

Objective: To assess the ability of SIS17 to inhibit HDAC11 in a cellular context by measuring
the change in SHMT2 acylation levels.

Materials:

o MCF7 cells (or other suitable cell line)

e Cell culture medium and supplements

o Alkyne-tagged palmitic acid analog (Alk14)

e SIS17 inhibitor

 Lysis buffer (e.g., RIPA buffer)

o Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

o Streptavidin beads
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SDS-PAGE and western blotting reagents

Anti-SHMT2 antibody

Procedure:

Culture MCF7 cells to the desired confluency.

Treat the cells with various concentrations of SIS17 (and a vehicle control) for a specified
time (e.g., 6 hours).

During the last few hours of inhibitor treatment, add the alkyne-tagged fatty acid analog
Alk14 to the culture medium to allow for metabolic labeling of acylated proteins.

Harvest the cells and lyse them to extract total protein.

Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled acylated
proteins.

Use streptavidin beads to pull down the biotin-tagged (acylated) proteins.
Elute the pulled-down proteins and separate them by SDS-PAGE.

Transfer the proteins to a membrane and perform a western blot using an anti-SHMT2
antibody to detect the amount of acylated SHMT2.

Quantify the band intensities to determine the relative increase in SHMT2 acylation in
response to SIS17 treatment.

Visualizations
HDAC11-Mediated Signaling Pathway

The following diagram illustrates the role of HDAC11 in the type | interferon signaling pathway
through the defatty-acylation of SHMT2. Inhibition of HDAC11 by SIS17 blocks this process,
leading to an enhanced interferon response.
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Caption: HDAC11 signaling pathway and the effect of SIS17.

Experimental Workflow: Cellular SHMT2 Acylation Assay

The diagram below outlines the key steps in the cell-based assay to measure the effect of
SIS17 on SHMT2 fatty-acylation.
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Caption: Workflow for SHMT2 acylation assay.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

SIS17 is a pioneering selective inhibitor of HDAC11, distinguished by its ability to potently block
the enzyme's defatty-acylase activity.[1][5] Its high selectivity and cellular activity make it an
invaluable chemical probe for elucidating the diverse biological functions of HDAC11,
particularly its role in regulating protein fatty-acylation and its impact on immune signaling
pathways.[1] The data and protocols presented in this guide offer a foundational resource for
researchers and drug development professionals aiming to further investigate the therapeutic
potential of targeting HDAC11. While SIS17 itself may have limitations for clinical translation, it
serves as a critical scaffold and pharmacological tool for the development of next-generation
HDAC11 inhibitors.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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